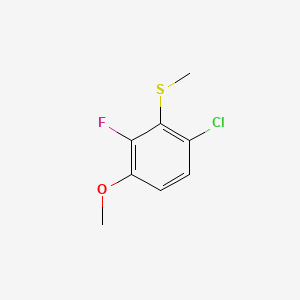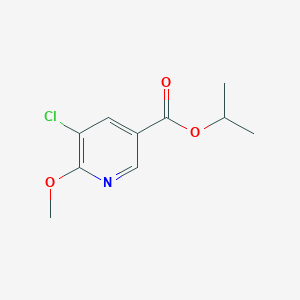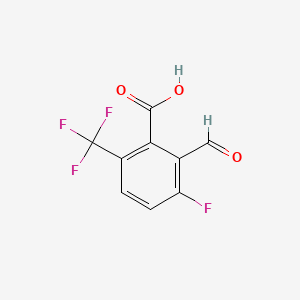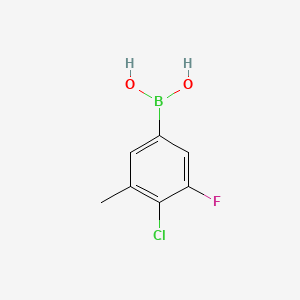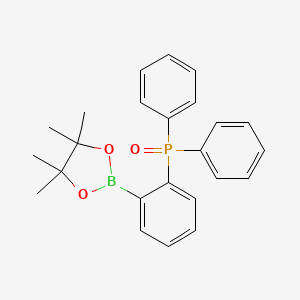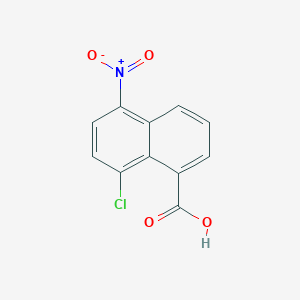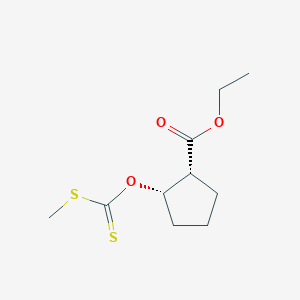![molecular formula C22H39N7O5S B14026743 N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG2-C6-Azide, also known as biotin-polyethylene glycol-2-hexyl-azide, is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. This compound is widely used in click chemistry, particularly in bioconjugation applications. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The azide group is highly reactive and can participate in various click chemistry reactions.
准备方法
Synthetic Routes and Reaction Conditions
Biotin-PEG2-C6-Azide is synthesized through a multi-step process. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG2.
Azidation: The PEGylated biotin is further reacted with a compound containing an azide group, such as 6-azidohexanoic acid, to form Biotin-PEG2-C6-Azide.
Industrial Production Methods
Industrial production of Biotin-PEG2-C6-Azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is reacted with PEG derivatives in large reactors.
Azidation in Bulk: The PEGylated biotin is then reacted with azide-containing compounds in large quantities.
化学反应分析
Types of Reactions
Biotin-PEG2-C6-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) in a copper-free click reaction.
Common Reagents and Conditions
Copper-Catalyzed Reactions: CuAAC reactions typically use copper(I) catalysts and are performed in aqueous or organic solvents.
Copper-Free Reactions: SPAAC reactions do not require a catalyst and are performed in aqueous or organic solvents.
Major Products
Triazole Linkages: The primary products of these reactions are triazole linkages formed between the azide group and the alkyne group.
科学研究应用
Biotin-PEG2-C6-Azide has a wide range of applications in scientific research, including:
Bioconjugation: It is used to label biomolecules with biotin for detection and purification purposes.
Drug Delivery: The compound is used in drug delivery systems to target specific cells or tissues by exploiting the strong biotin-avidin interaction.
Imaging: It is used in imaging techniques to visualize specific biomolecules in cells and tissues.
Proteomics: The compound is used in proteomics to study protein-protein interactions and protein modifications.
作用机制
Biotin-PEG2-C6-Azide exerts its effects through the following mechanisms:
相似化合物的比较
Biotin-PEG2-C6-Azide can be compared with other similar compounds, such as:
Biotin-PEG2-Azide: This compound has a shorter PEG spacer and lacks the hexyl chain, making it less hydrophobic.
Biotin-PEG3-Azide: This compound has a longer PEG spacer, providing greater solubility and flexibility.
Biotin-PEG4-Azide: This compound has an even longer PEG spacer, further enhancing solubility and reducing steric hindrance.
Conclusion
Biotin-PEG2-C6-Azide is a versatile compound with numerous applications in scientific research. Its unique combination of biotin, PEG, and azide groups makes it an invaluable tool in bioconjugation, drug delivery, imaging, and proteomics. The compound’s ability to participate in click chemistry reactions and its strong biotin-avidin interaction highlight its significance in various fields of study.
属性
分子式 |
C22H39N7O5S |
|---|---|
分子量 |
513.7 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide |
InChI |
InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18?,21-/m1/s1 |
InChI 键 |
NYAZUAAGKILBHO-IIAQOEISSA-N |
手性 SMILES |
C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


